molecular formula C21H24ClNO3 B1677273 Olopatadine hydrochloride CAS No. 140462-76-6

Olopatadine hydrochloride

Cat. No. B1677273
M. Wt: 337.4 g/mol
InChI Key: HVRLZEKDTUEKQH-NOILCQHBSA-N
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Description

Olopatadine hydrochloride is an antihistamine medication used to decrease the symptoms of allergic conjunctivitis and allergic rhinitis . It is used as eye drops or as a nasal spray . The eye drops generally result in an improvement within half an hour .


Synthesis Analysis

Olopatadine was developed by Kyowa Hakko Kirin Co. Ltd. and is produced commercially using Wittig reaction as the key step . The retrosynthetic analysis of olopatadine has been presented in a study .


Molecular Structure Analysis

The molecular formula of Olopatadine hydrochloride is C21H24ClNO3 . It has a molecular weight of 373.87 . The crystal and molecular structures of 2 conformational polymorphs (forms I and II) of olopatadine hydrochloride have been presented in a study .


Chemical Reactions Analysis

Olopatadine hydrochloride underwent transformation under acidic and oxidative conditions showing a high degree of degradation . It was found to be relatively stable when exposed to thermal (60°C) and basic (1 M NaOH) conditions .

Scientific Research Applications

Antiallergic Effects in Dermatological Conditions

Olopatadine hydrochloride has shown significant efficacy in treating allergic dermatological conditions. It exhibits rapid antihistamine effects on histamine-induced skin responses, significantly inhibiting flare and wheal responses as well as itch responses caused by histamine iontophoresis (Morita, Koga, Moroi, Urabe, & Furue, 2002). Moreover, olopatadine accelerates the recovery of skin barrier function in mice with atopic dermatitis, suggesting its potential in managing skin barrier disturbances caused by prolonged topical steroid therapy (Amano, Takeda, Yano, & Tamura, 2007).

Allergic Rhinitis and Conjunctivitis

In the context of allergic rhinoconjunctivitis, olopatadine hydrochloride is a prominent choice. It is significantly more effective than placebos in alleviating symptoms of allergic rhinoconjunctivitis and serves as a viable alternative to first-line therapies like intranasal steroids and oral antihistamines (Gonzalez-Estrada, Reddy, Dimov, & Eidelman, 2017). Olopatadine is also noted for its efficacy in reducing signs and symptoms of allergic conjunctivitis in contact lens wearers, providing superior comfort and longer duration of lens wear (Brodsky, Berger, Butrus, Epstein, & Irkec, 2003).

Mast Cell Degranulation and Cytokine Expression

Olopatadine hydrochloride is effective in inhibiting mast cell degranulation and cytokine expression. It significantly inhibits the induction of interleukin-4 (IL-4) expression by mast cells, demonstrating its potential in managing allergic reactions (Matsubara, Masaki, Ohmori, Karasawa, & Hasegawa, 2004). Additionally, olopatadine suppresses the migration of THP-1 monocytes induced by S100A12 protein, indicating its role in mitigating proinflammatory activities (Kishimoto, Kaneko, Ohmori, Tamura, & Hasegawa, 2006).

Pharmacological Properties

Olopatadine hydrochloride is characterized by its selective histamine H1 receptor antagonist action and its inhibitory effects on the release of inflammatory lipid mediators. It does not affect cytochrome P450 activities in human liver microsomes, indicating a low likelihood of drug-drug metabolic interactions (Ohmori et al., 2004).

Ophthalmic Applications

Olopatadine hydrochloride has been extensively used in ophthalmology, particularly for treating allergic conjunctivitis. Its ophthalmic solutions have shown effectiveness in suppressing ocular itching, hyperemia, and discomfort associated with allergic reactions, with a preference for its use in more severe allergic conjunctival diseases (Uchio, 2008). Additionally, it demonstrates significant efficacy in pediatric allergic conjunctivitis, reducing ocular signs and symptoms effectively (Scandashree, Praveenkumar, Udaykumar, & Patil, 2017).

Safety and Tolerability

Studies evaluating olopatadine hydrochloride have consistently reported its safety and tolerability in various applications. It has shown minimal potential for causing QT interval prolongation in cardiovascular systems, differentiating it from other antiallergic agents like terfenadine and astemizole (Iwamoto et al., 2001). Furthermore, olopatadine hydrochloride 0.2% is safe for use in patients with mild-to-moderate dry eye, offering a therapeutic option for those suffering from signs or symptoms of dry eye in addition to ocular allergy (Mah, O'brien, Kim, & Torkildsen, 2008)

Safety And Hazards

Olopatadine hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The use of a single combination nasal spray for Allergic Rhinitis (AR) treatment rather than the free combination of multiple monotherapies could have the added benefit of reducing costs and improving adherence .

properties

IUPAC Name

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLZEKDTUEKQH-NOILCQHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113806-05-6 (Parent)
Record name Olopatadine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046486
Record name Olopatadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olopatadine hydrochloride

CAS RN

140462-76-6
Record name Olopatadine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140462-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olopatadine hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olopatadine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OLOPATADINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XG66W44KF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine hydrochloride
Reactant of Route 2
Olopatadine hydrochloride
Reactant of Route 3
Olopatadine hydrochloride

Citations

For This Compound
2,390
Citations
K Ohmori, K Hayashi, T Kaise, E Ohshima… - The Japanese Journal …, 2002 - jstage.jst.go.jp
… 69 Hayashi K, Kaise T, Ohmori K, Ishii A and Karasawa A: Effects of olopatadine hydrochloride on the cutaneous vascular hyperpermeability and scratching behavior induced by poly-L-…
Number of citations: 117 www.jstage.jst.go.jp
K Ohmori, K Hasegawa, T Tamura… - …, 2004 - thieme-connect.com
Olopatadine hydrochloride (CAS 140462-76-6, KW-4679, AL-4943A; hereinafter referred to as olopatadine) is a novel antiallergic drug that is a selective histamine H 1 receptor …
Number of citations: 45 www.thieme-connect.com
E Uchio - Clinical Ophthalmology, 2008 - Taylor & Francis
… Olopatadine hydrochloride exerts a wide range of … Olopatadine hydrochloride 0.1% ophthalmic solution (… In a conjunctival allergen challenge (CAC) test, olopatadine hydrochloride 0.1% …
Number of citations: 54 www.tandfonline.com
K Morita, T Koga, Y Moroi, K Urabe… - The Journal of …, 2002 - Wiley Online Library
… Olopatadine hydrochloride is one of the second-generation … of the suppressive actions of olopatadine hydrochloride on the … oral administration of olopatadine hydrochloride exhibited a …
Number of citations: 30 onlinelibrary.wiley.com
A Gonzalez-Estrada, K Reddy, V Dimov… - Expert Opinion on …, 2017 - Taylor & Francis
Introduction: Olopatadine hydrochloride is an antihistamine and mast cell stabilizer available as oral, intranasal and ocular preparations. Most of the practical applications of olopatadine …
Number of citations: 11 www.tandfonline.com
EO Meltzer, FC Hampel, PH Ratner, DI Bernstein… - Annals of Allergy …, 2005 - Elsevier
BACKGROUND: A nasal spray containing the antiallergy agent olopatadine hydrochloride is being developed for the treatment of seasonal allergic rhinitis (SAR). OBJECTIVE: To …
Number of citations: 82 www.sciencedirect.com
K Okubo, M Okuda, H Magara… - Current medical research …, 2010 - Taylor & Francis
… A randomized, multicenter, double-blind, parallel-group clinical study was carried out to evaluate the dose–response relationship and superiority of olopatadine hydrochloride over …
Number of citations: 10 www.tandfonline.com
MB Abelson, L Spitalny - American journal of ophthalmology, 1998 - Elsevier
Purpose: To evaluate the effectiveness and safety of olopatadine hydrochloride and to determine its optimal concentration and the onset and duration of action for treating allergic …
Number of citations: 121 www.sciencedirect.com
MB Abelson, PJ Gomes, CT Vogelson, TA Pasquine… - Clinical …, 2004 - Elsevier
BACKGROUND: Previous studies have suggested that olopatadine hydrochloride ophthalmic solution 0.2% administered once daily is effective for up to 24 hours after instillation and is …
Number of citations: 55 www.sciencedirect.com
CH Katelaris, G Ciprandi, L Missotten, FD Turner… - Clinical …, 2002 - Elsevier
… Cromolyn sodium stabilizes conjunctival mast cells by preventing calcium influx across the cell membrane, whereas olopatadine hydrochloride is both an antihistamine and a mast cell …
Number of citations: 90 www.sciencedirect.com

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